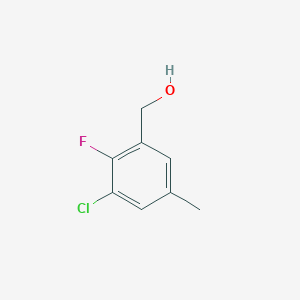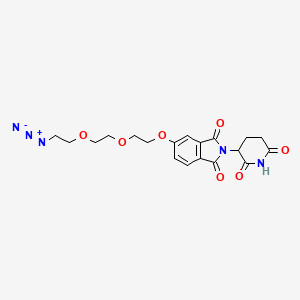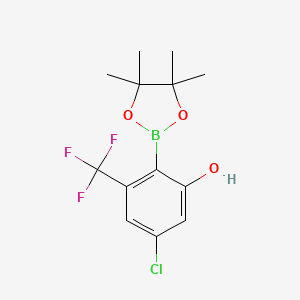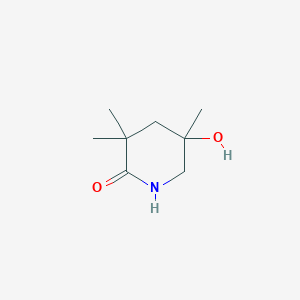
3-Chloro-2-fluoro-5-methylbenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-fluoro-5-methylbenzyl alcohol, also known by its IUPAC name (2-chloro-3-fluoro-5-methylphenyl)methanol, is an organic compound with the molecular formula C8H8ClFO. This compound is a benzyl alcohol derivative, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-methylbenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-2-fluoro-5-methylbenzyl chloride with a hydroxide ion source, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions.
Another method involves the reduction of 3-chloro-2-fluoro-5-methylbenzaldehyde using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Catalytic hydrogenation of the corresponding benzaldehyde or benzyl chloride derivatives is often employed to achieve high efficiency and selectivity.
化学反应分析
Types of Reactions
3-Chloro-2-fluoro-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 or LiAlH4 in THF or diethyl ether.
Substitution: Nucleophiles like NH3, RSH in polar solvents.
Major Products
Oxidation: 3-Chloro-2-fluoro-5-methylbenzaldehyde, 3-Chloro-2-fluoro-5-methylbenzoic acid.
Reduction: 3-Chloro-2-fluoro-5-methylbenzylamine.
Substitution: Various substituted benzyl alcohol derivatives.
科学研究应用
3-Chloro-2-fluoro-5-methylbenzyl alcohol is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving benzyl alcohol derivatives.
Medicine: As a precursor in the development of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 3-Chloro-2-fluoro-5-methylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways.
相似化合物的比较
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
- 3-Chloro-2-methylbenzyl alcohol
- 3-Fluoro-5-methylbenzyl alcohol
Uniqueness
3-Chloro-2-fluoro-5-methylbenzyl alcohol is unique due to the specific combination of chloro, fluoro, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications compared to its analogs.
属性
分子式 |
C8H8ClFO |
|---|---|
分子量 |
174.60 g/mol |
IUPAC 名称 |
(3-chloro-2-fluoro-5-methylphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4H2,1H3 |
InChI 键 |
RZQNIJIBDONELC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)




![N-methyl-2-[[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14768386.png)
![5-Amino-4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14768389.png)

![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14768402.png)
![cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu]](/img/structure/B14768406.png)

